N-ethyl-1,2,4-triazin-3-amine N-ethyl-1,2,4-triazin-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17525753
InChI: InChI=1S/C5H8N4/c1-2-6-5-7-3-4-8-9-5/h3-4H,2H2,1H3,(H,6,7,9)
SMILES:
Molecular Formula: C5H8N4
Molecular Weight: 124.14 g/mol

N-ethyl-1,2,4-triazin-3-amine

CAS No.:

Cat. No.: VC17525753

Molecular Formula: C5H8N4

Molecular Weight: 124.14 g/mol

* For research use only. Not for human or veterinary use.

N-ethyl-1,2,4-triazin-3-amine -

Specification

Molecular Formula C5H8N4
Molecular Weight 124.14 g/mol
IUPAC Name N-ethyl-1,2,4-triazin-3-amine
Standard InChI InChI=1S/C5H8N4/c1-2-6-5-7-3-4-8-9-5/h3-4H,2H2,1H3,(H,6,7,9)
Standard InChI Key CSQXKQNJSJEGCB-UHFFFAOYSA-N
Canonical SMILES CCNC1=NC=CN=N1

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

N-Ethyl-1,2,4-triazin-3-amine consists of a 1,2,4-triazine core with an ethyl group (-CH₂CH₃) attached to the amine nitrogen at position 3 (Figure 1). The parent compound, 1,2,4-triazin-3-amine, has a molecular formula of C₃H₄N₄ and a molecular weight of 96.09 g/mol . Substitution with an ethyl group increases the molecular formula to C₅H₈N₄ and the molecular weight to 124.15 g/mol.

Table 1: Comparative molecular properties of 1,2,4-triazin-3-amine and N-ethyl-1,2,4-triazin-3-amine

Property1,2,4-Triazin-3-amine N-Ethyl-1,2,4-triazin-3-amine (Inferred)
Molecular FormulaC₃H₄N₄C₅H₈N₄
Molecular Weight (g/mol)96.09124.15
Density (g/cm³)1.346~1.2–1.3 (estimated)
Boiling Point (°C)311.7~300–320 (similar to parent)
Melting Point (°C)174–177~150–160 (lower due to ethyl group)

The ethyl group introduces steric and electronic effects, potentially altering solubility, reactivity, and coordination behavior compared to the parent compound.

Synthesis and Derivatization

Synthetic Routes

While no direct synthesis of N-ethyl-1,2,4-triazin-3-amine is documented in the provided sources, analogous methods for alkylated triazine derivatives suggest viable pathways:

  • Nucleophilic Substitution:
    Reaction of 1,2,4-triazin-3-amine with ethylating agents (e.g., ethyl bromide or iodomethane) in the presence of a base such as potassium carbonate .

    C₃H₄N₄ + C₂H₅Br → C₅H₈N₄ + HBr\text{C₃H₄N₄ + C₂H₅Br → C₅H₈N₄ + HBr}
  • Building Block Approach:
    Utilization of ethyl 1,2,4-triazine-3-carboxylate as a precursor, followed by aminolysis with ethylamine . This method is employed in the synthesis of multidentate ligands for nuclear reprocessing applications .

Challenges in Purification

Alkylated triazines often require chromatographic purification due to byproduct formation. For example, the N-butyl analog (N-butyl-1,2,4-triazin-3-amine) is synthesized under inert conditions to prevent oxidation , suggesting similar precautions are necessary for the ethyl derivative.

Physicochemical Properties

Solubility and Stability

The parent compound, 1,2,4-triazin-3-amine, exhibits moderate solubility in polar solvents like water and ethanol but limited solubility in nonpolar solvents . The ethyl group enhances lipophilicity, as evidenced by the logP value of 4.21 for the structurally similar N-butyl derivative . This property may improve membrane permeability in biological systems.

Spectroscopic Features

  • ¹H NMR: The ethyl group’s protons are expected to resonate at δ 1.2–1.4 (triplet, -CH₂CH₃) and δ 3.3–3.5 (quartet, N-CH₂) .

  • IR: Stretching vibrations for N-H (3300–3400 cm⁻¹) and C-N (1250–1350 cm⁻¹) are characteristic .

Functional Applications

Biological Activity

1,2,4-Triazin-3-amine derivatives are known to inhibit nitric oxide (NO) synthase, a key enzyme in inflammatory responses . At concentrations of 5–50 mM, these compounds suppress nitrite secretion in activated macrophages . While the ethyl derivative’s potency remains untested, its enhanced lipophilicity could improve cellular uptake and efficacy.

Coordination Chemistry

Bis-1,2,4-triazine ligands exhibit strong affinity for trivalent actinides (e.g., Am³⁺, Cm³⁺) over lanthanides, making them valuable in nuclear fuel reprocessing . The ethyl group in N-ethyl-1,2,4-triazin-3-amine may modulate metal-binding selectivity by altering electron density at the nitrogen donor sites.

Metal IonExpected Coordination ModeApplication Relevance
La³⁺Bidentate via N3 and NHNuclear waste separation
Fe³⁺Tridentate with solventCatalysis or material science

Future Directions

  • Synthetic Optimization: Development of one-pot methodologies to improve yield and purity.

  • Pharmacological Screening: Evaluation of NO synthase inhibition and anti-inflammatory potential.

  • Coordination Studies: Investigation of actinide/lanthanide separation efficiency in nuclear reprocessing .

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